10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis
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Overview
Description
10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis is a unique organic compound characterized by its intricate tricyclic structure. It possesses two fluorine atoms, making it a highly reactive and valuable substance in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis typically involves multi-step reactions that include:
Fluorination: Introduction of fluorine atoms at specific positions using fluorinating agents like elemental fluorine or hydrogen fluoride.
Ring Formation: Cyclization reactions facilitated by catalysts to form the tricyclic structure.
Hydrochloride Addition: Conversion into the hydrochloride salt form for improved stability and solubility.
Industrial Production Methods
On an industrial scale, the compound can be produced using continuous flow reactors for better control over reaction conditions and yields. Automated systems ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, forming oxides at various positions within its structure.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms within the tricyclic ring.
Substitution: Fluorine atoms can be substituted by other halogens or groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium compounds, halogenated solvents.
Major Products
Oxidation Products: Various fluorinated oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for creating more complex molecules in synthetic chemistry.
Biology
It is used in biochemical studies to understand enzyme interactions and pathways due to its reactivity and stability.
Medicine
Industry
In materials science, it is employed in the development of advanced polymers and coatings due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with biological molecules through its reactive fluorine and nitrogen atoms. It can bind to enzymes, inhibiting or modifying their activity. Pathways involved include:
Enzyme Inhibition: Interferes with enzyme activity by binding to active sites.
Signal Transduction: Alters cellular signaling pathways through interaction with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
10,12-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride
10,13-Dichloro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride
Uniqueness
The presence of fluorine atoms enhances the compound's reactivity, stability, and bioavailability compared to its chlorinated or non-fluorinated analogs, making it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
(3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;/h1-2,7-8,13H,3-4H2;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGILNORYCIRPT-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OC3=C(C=CC(=C3O2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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